REACTION_CXSMILES
|
C([NH:4][C:5]1[S:6][C:7]([S:11]([N:14]2[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]2)(=[O:13])=[O:12])=[C:8]([CH3:10])[N:9]=1)(=O)C>Cl>[NH2:4][C:5]1[S:6][C:7]([S:11]([N:14]2[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]2)(=[O:13])=[O:12])=[C:8]([CH3:10])[N:9]=1
|
Name
|
(RS)-1-(2-acetamido-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol
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Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=C(N1)C)S(=O)(=O)N1CC(CC1)O
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Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
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Details
|
saturated NaHCO3 solution (20 ml) was added
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by crystallization (dichloromethane/MeOH/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C)S(=O)(=O)N1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |